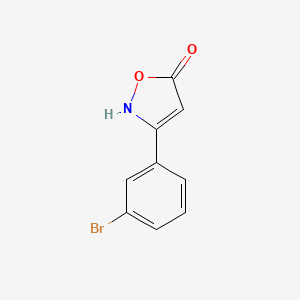
3-(Naphthalen-1-yl)-1,2-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Naphthalen-1-yl)-1,2-oxazol-5-ol” is a complex organic molecule. Based on its name, it likely contains a naphthalene group, an oxazole group, and a hydroxyl group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . The hydroxyl group (-OH) is a functional group consisting of an oxygen atom connected by a covalent bond to a hydrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) to obtain the optimized structure . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds have been studied for their reactivity .科学的研究の応用
3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole has been studied for its potential use in medical applications. It has been shown to inhibit the growth of several cancer cell lines, including those of breast, prostate, and colon cancers. In addition, 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole has been studied for its potential use as a therapeutic agent in the treatment of Alzheimer’s disease and Parkinson’s disease.
作用機序
The exact mechanism of action of 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases, which are essential for cell proliferation. In addition, 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole can inhibit the growth of several cancer cell lines, including those of breast, prostate, and colon cancers. In addition, 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole has been shown to induce apoptosis in certain cancer cell lines. In vivo studies have demonstrated that 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole can reduce inflammation and the progression of certain diseases, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The main advantage of using 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole in laboratory experiments is its relatively low cost and ease of synthesis. In addition, 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole can be synthesized in a variety of ways, allowing for the optimization of reaction conditions for specific applications. The main limitation of using 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole in laboratory experiments is its potential toxicity, which has been demonstrated in some studies.
将来の方向性
Future research into 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies could investigate the potential toxicity of 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole and develop strategies to reduce its toxicity. Finally, further research could investigate the potential use of 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole in the synthesis of other organic compounds and pharmaceuticals.
合成法
3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole can be synthesized via two main synthetic routes. The first route involves the reaction of 1-naphthol with ethyl chloroformate in the presence of a base, such as sodium carbonate, to form 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole. The second route involves the reaction of 1-naphthol with acetic anhydride and a base, such as potassium carbonate, to form 3-(Naphthalen-1-yl)-1,2-oxazol-5-olazole. Both routes require careful control of reaction conditions and yield a product of relatively high purity.
特性
IUPAC Name |
3-naphthalen-1-yl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-8-12(14-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGETYYPBIJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)ON3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



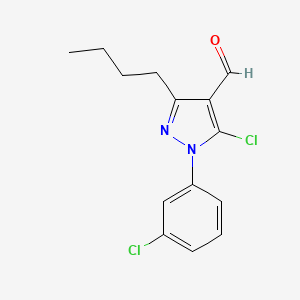
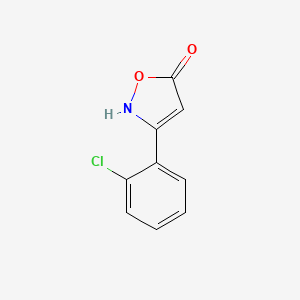
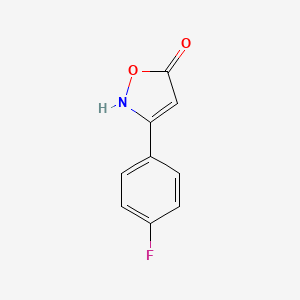
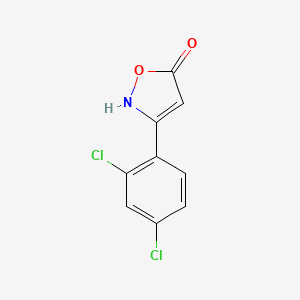
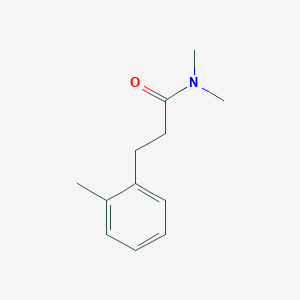

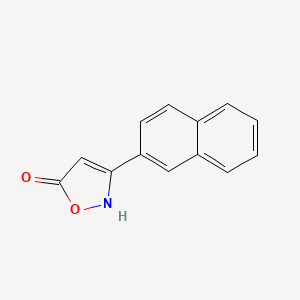
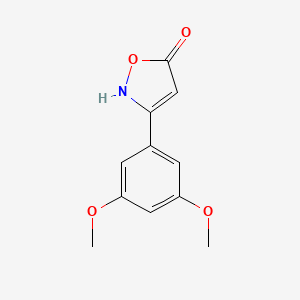

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)
![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)
